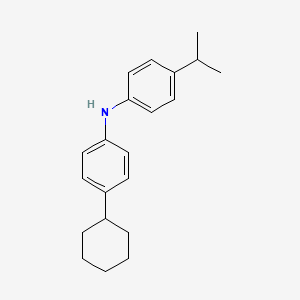

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclohexyl-N-(4-propan-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N/c1-16(2)17-8-12-20(13-9-17)22-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-16,18,22H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZMIAMPVHCAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649662 | |

| Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-92-0 | |

| Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Protocol for the Synthesis and Characterization of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylamines are privileged scaffolds in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and organic electronic materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry. This guide provides a comprehensive, field-proven protocol for the synthesis and characterization of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a representative diarylamine. We leverage the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation.[3][4] This document details the reaction mechanism, offers a step-by-step experimental workflow, and outlines a full suite of analytical techniques for structural verification and purity assessment. The causality behind critical experimental choices is explained, reflecting insights gained from extensive application experience to ensure reproducibility and high-yield synthesis.

Synthetic Strategy: The Buchwald-Hartwig Amination

The construction of the C-N bond in diarylamines has historically been challenging, often requiring harsh conditions found in methods like the Ullmann condensation. The advent of the Buchwald-Hartwig amination revolutionized this field by providing a highly efficient and functional-group-tolerant method using a palladium catalyst.[4] This reaction facilitates the coupling of an aryl halide with an amine, offering a direct and reliable route to the target compound.

Mechanistic Rationale

The efficacy of the Buchwald-Hartwig amination stems from a well-understood catalytic cycle. As Senior Application Scientists, we emphasize that a firm grasp of this mechanism is crucial for troubleshooting and optimizing the reaction for different substrates. The cycle involves three primary stages: oxidative addition, amination/deprotonation, and reductive elimination.

-

Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 1-bromo-4-isopropylbenzene), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.

-

Amine Coordination & Deprotonation : The amine (4-cyclohexylaniline) coordinates to the Pd(II) complex. A base then deprotonates the bound amine, forming a palladium amide complex. The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide is often preferred to facilitate this step without competing side reactions.

-

Reductive Elimination : This is the final, bond-forming step. The two organic fragments (the aryl group and the amino group) are eliminated from the palladium center, forming the desired C-N bond of the diarylamine product and regenerating the active Pd(0) catalyst.

Reagent Selection and Justification

The success of the synthesis hinges on the appropriate selection of reagents and catalysts. Our choices are grounded in achieving high yield, purity, and reaction efficiency.

| Component | Reagent | Rationale & In-Field Insight |

| Aryl Halide | 1-Bromo-4-isopropylbenzene | Aryl bromides offer a good balance of reactivity and stability. While iodides are more reactive, they are also more expensive and can lead to side reactions. Chlorides are less reactive and often require more specialized, electron-rich ligands. |

| Amine | 4-Cyclohexylaniline | This is the complementary coupling partner required for the target molecule. |

| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ | A stable, air-tolerant source of Pd(0) that is widely used and commercially available. It reliably initiates the catalytic cycle. |

| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | The choice of ligand is paramount. XPhos is a sterically hindered, electron-rich biaryl phosphine ligand. This bulkiness promotes the reductive elimination step and prevents the formation of inactive palladium dimers, leading to higher turnover numbers and efficiency.[4] |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine without attacking the electrophilic centers. NaOtBu is highly effective and soluble in common organic solvents. |

| Solvent | Toluene | An inert, anhydrous, high-boiling solvent is necessary to maintain the integrity of the catalyst and allow the reaction to proceed at an elevated temperature, ensuring a reasonable reaction rate. |

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to anhydrous and anaerobic conditions is critical for the catalytic system's integrity.

Materials:

-

1-Bromo-4-isopropylbenzene (1.0 eq)

-

4-Cyclohexylaniline (1.1 eq)

-

Pd₂(dba)₃ (0.01 eq)

-

XPhos (0.02 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Anhydrous Toluene

-

Standard glassware (Schlenk flask, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Reagent Addition : Add 4-cyclohexylaniline followed by anhydrous toluene via syringe. Stir the mixture for 10 minutes to ensure homogenization.

-

Initiation : Add 1-bromo-4-isopropylbenzene to the mixture via syringe.

-

Reaction Conditions : Heat the reaction mixture to 100-110 °C under the inert atmosphere and allow it to stir vigorously for 12-24 hours.

-

Monitoring : The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 10:1 Hexanes:Ethyl Acetate. The disappearance of the starting materials indicates reaction completion.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification :

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

-

Final Product : Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Record the final mass and calculate the percentage yield. The product should be stored in a cool, dark place.[5][6]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development and materials research. A multi-technique approach ensures the highest level of confidence.

Spectroscopic Data (Expected)

The following data are predicted based on the known structure of this compound (Molecular Formula: C₂₁H₂₇N, Molecular Weight: 293.45 g/mol ).[5]

¹H NMR Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum is expected to show distinct signals for the isopropyl, cyclohexyl, and aromatic protons, with characteristic splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | Doublet | 2H | Ar-H (ortho to isopropyl) |

| ~7.00 | Doublet | 2H | Ar-H (ortho to cyclohexyl) |

| ~6.95 | Doublet | 2H | Ar-H (meta to isopropyl) |

| ~6.85 | Doublet | 2H | Ar-H (meta to cyclohexyl) |

| ~5.60 | Singlet (broad) | 1H | N-H |

| ~2.85 | Septet | 1H | -CH(CH₃)₂ |

| ~2.45 | Multiplet | 1H | Cyclohexyl-CH |

| ~1.80 | Multiplet | 4H | Cyclohexyl-CH₂ |

| ~1.40 | Multiplet | 6H | Cyclohexyl-CH₂ |

| ~1.25 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy (100 MHz, CDCl₃) The carbon spectrum will confirm the presence of all 21 carbon atoms in their unique chemical environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~145-140 | Quaternary Ar-C |

| ~128-120 | Ar-CH |

| ~118-115 | Ar-CH |

| ~44.0 | Cyclohexyl-CH |

| ~34.5 | Cyclohexyl-CH₂ |

| ~33.8 | -CH(CH₃)₂ |

| ~26.8 | Cyclohexyl-CH₂ |

| ~26.0 | Cyclohexyl-CH₂ |

| ~24.0 | -CH(CH₃)₂ |

FT-IR Spectroscopy (KBr Pellet) Infrared spectroscopy is a rapid method to confirm the presence of key functional groups.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (Cyclohexyl, Isopropyl) |

| ~1600, 1500 | C=C Stretch | Aromatic Ring |

| ~820 | C-H Bend | para-disubstituted Aromatic |

Mass Spectrometry (EI-MS) Mass spectrometry provides definitive proof of the molecular weight.

-

Expected [M]⁺ Peak : m/z = 293.1

-

Key Fragmentation : Loss of an isopropyl group (m/z = 250), fragmentation of the cyclohexyl ring.

Comprehensive Experimental Workflow

The entire process, from initial reaction setup to final characterization, can be visualized as a streamlined workflow. This ensures that all necessary steps are accounted for in a logical sequence.

References

- 1. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. This compound | 886365-92-0 [amp.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of Novel Organic Compounds: A Technical Guide

Senior Application Scientist Note: Direct spectroscopic data for the compound registered under CAS number 886365-92-0, identified as iPrcHxDPA in a 2020 screening program, is not publicly available in the referenced scientific literature.[1] This guide, therefore, provides a comprehensive, field-proven framework for the spectroscopic characterization of a novel organic compound, adhering to the principles of scientific integrity and experimental validation. The methodologies outlined herein are designed to furnish the robust data package required for structural elucidation and confirmation, essential for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Verification

The journey of a novel chemical entity from synthesis to application is critically dependent on the unambiguous confirmation of its molecular structure. Spectroscopic techniques form the cornerstone of this verification process, providing a detailed "fingerprint" of the molecule. This guide will detail the logical workflow for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Characterization Workflow: A Multi-faceted Approach

A logical and efficient workflow is paramount to ensure comprehensive data acquisition while conserving valuable sample material. The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of different types of carbon atoms in the molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified, dry sample.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring sample signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Select an appropriate NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Data Interpretation and Expected Results

The following table summarizes the key parameters obtained from ¹H and ¹³C NMR spectra.

| Parameter | Information Provided | Example Interpretation |

| Chemical Shift (δ) | Electronic environment of the nucleus. | Aromatic protons typically appear between 7-8 ppm. |

| Integration | Relative number of protons giving rise to a signal. | A signal integrating to 3H could represent a methyl group. |

| Multiplicity (Splitting) | Number of neighboring protons. | A triplet indicates two neighboring protons. |

| ¹³C Chemical Shift | Type of carbon atom (e.g., sp³, sp², sp). | Carbonyl carbons often appear in the range of 160-220 ppm. |

Mass Spectrometry (MS): Unveiling the Molecular Weight

MS provides the molecular weight of the compound and can offer information about its elemental composition and fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrument Setup:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), based on the polarity and thermal stability of the analyte.

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

-

Data Interpretation and Expected Results

| Parameter | Information Provided | Example Interpretation |

| Molecular Ion Peak (M⁺) | The mass-to-charge ratio (m/z) of the intact molecule. | A peak at m/z 250.1234 could correspond to the protonated molecule [M+H]⁺. |

| Isotope Pattern | Presence of certain elements (e.g., Cl, Br). | A characteristic M/M+2 pattern with a ratio of approximately 3:1 suggests the presence of a chlorine atom. |

| High-Resolution Mass | Precise mass used to determine the elemental formula. | An accurate mass of 250.1234 can be matched to a specific elemental composition. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[2][3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a convenient technique that requires minimal sample preparation and is suitable for a wide range of solid and liquid samples.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Data Interpretation and Expected Results

The presence of characteristic absorption bands in the IR spectrum indicates specific functional groups.[4]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 | O-H (alcohol, phenol) | Stretching |

| 3000-2850 | C-H (alkane) | Stretching |

| 1750-1650 | C=O (carbonyl) | Stretching |

| 1680-1640 | C=C (alkene) | Stretching |

| 1260-1050 | C-O (alcohol, ether, ester) | Stretching |

Data Integration and Structure Elucidation

The final step in the characterization process is to integrate the data from all spectroscopic techniques to propose and confirm the molecular structure.

Caption: A logic diagram illustrating the integration of spectroscopic data for structure elucidation.

Conclusion: A Commitment to Scientific Rigor

While specific spectroscopic data for CAS number 886365-92-0 is not currently in the public domain, the methodologies presented in this guide provide a robust and scientifically sound framework for the characterization of any novel organic compound. Adherence to these principles of comprehensive data acquisition and logical interpretation is fundamental to ensuring the integrity of chemical research and development.

References

An In-depth Technical Guide to the Antioxidant Mechanism of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Abstract

This technical guide delineates the putative antioxidant mechanism of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a substituted diphenylamine derivative. Drawing upon established principles of antioxidant chemistry and structure-activity relationships within the aromatic amine class of antioxidants, this document proposes a primary radical scavenging pathway via Hydrogen Atom Transfer (HAT), supported by a potential secondary Single Electron Transfer (SET) mechanism. We will explore the chemical rationale underpinning these mechanisms, focusing on the critical role of the secondary amine (N-H) functional group and the influence of the aryl substituents. Furthermore, this guide provides detailed, field-proven experimental protocols for the systematic evaluation of its antioxidant efficacy, including DPPH, ABTS, ORAC, and FRAP assays, alongside electrochemical analysis through cyclic voltammetry. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antioxidant compounds.

Introduction: The Role of Diphenylamine Derivatives as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions and material degradation processes. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Aromatic amines, and specifically diphenylamine (DPA) derivatives, are a well-established class of antioxidants widely utilized in industrial applications, such as lubricants and polymers, to inhibit oxidative degradation.[1][2] Their efficacy stems from the presence of a reactive N-H group that can readily donate a hydrogen atom to neutralize free radicals.[3][4]

This compound belongs to this class of compounds. Its molecular structure, featuring a central secondary amine bridge between two substituted phenyl rings, suggests a potent antioxidant capacity. This guide will dissect the probable mechanisms through which this specific molecule exerts its protective effects.

Proposed Mechanism of Action

The antioxidant activity of this compound is predicated on its ability to intercept and neutralize radical species. The primary mechanism is hypothesized to be Hydrogen Atom Transfer (HAT), with a possible contribution from Single Electron Transfer (SET), particularly in polar environments.[5][6]

Primary Mechanism: Hydrogen Atom Transfer (HAT)

The most probable pathway for the antioxidant action of this compound is the direct donation of a hydrogen atom from the secondary amine to a radical species (R•).[7] This process is thermodynamically favorable due to the relatively weak N-H bond compared to the C-H or O-H bonds in many biological molecules.

The reaction can be summarized as follows: (C₆H₁₁-C₆H₄)-NH-(C₆H₄-CH(CH₃)₂) + R• → (C₆H₁₁-C₆H₄)-N•-(C₆H₄-CH(CH₃)₂) + RH

The key to this mechanism is the stability of the resulting aminyl radical. The unpaired electron on the nitrogen atom is extensively delocalized across both aromatic rings through resonance, which significantly lowers its energy and makes the parent molecule a more effective hydrogen donor.[8][9] The electron-donating nature of the isopropyl and cyclohexyl substituents further enhances this stability.[10]

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism.

Secondary Mechanism: Single Electron Transfer (SET)

In polar solvents, a Single Electron Transfer (SET) mechanism may also contribute to the antioxidant activity.[11] In this pathway, the diphenylamine derivative donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer to yield the same stabilized aminyl radical as in the HAT mechanism.

The SET pathway can be depicted as:

-

Electron Transfer: (C₆H₁₁-C₆H₄)-NH-(C₆H₄-CH(CH₃)₂) + R• → [(C₆H₁₁-C₆H₄)-NH-(C₆H₄-CH(CH₃)₂)]•+ + R⁻

-

Proton Transfer: [(C₆H₁₁-C₆H₄)-NH-(C₆H₄-CH(CH₃)₂)]•+ → (C₆H₁₁-C₆H₄)-N•-(C₆H₄-CH(CH₃)₂) + H⁺

The feasibility of the SET mechanism is dependent on the ionization potential of the antioxidant and the electron affinity of the radical.[11]

Caption: Proposed Single Electron Transfer (SET) mechanism.

Experimental Validation of Antioxidant Activity

To empirically validate the hypothesized antioxidant mechanisms and quantify the efficacy of this compound, a suite of standardized in vitro assays is recommended.

Radical Scavenging Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[12][13]

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

-

Prepare a positive control (e.g., Ascorbic Acid or Trolox) in the same manner.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the diluted compound or control to respective wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[14] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution (1:1 v/v) and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and a positive control (Trolox).

-

-

Assay Procedure:

-

Add 20 µL of the diluted compound or control to a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[15][16]

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.

-

Prepare a series of Trolox standards.

-

-

Assay Procedure:

-

In a black 96-well plate, add 25 µL of the test compound, Trolox standards, or buffer (blank).

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution.

-

Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Determine the ORAC value in Trolox Equivalents.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[17][18]

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Prepare a series of FeSO₄ standards.

-

-

Assay Procedure:

-

Add 20 µL of the test compound, standards, or blank to a 96-well plate.

-

Add 180 µL of the pre-warmed (37°C) FRAP reagent.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using the FeSO₄ standards.

-

Express the FRAP value of the sample in terms of Fe²⁺ equivalents.

-

Caption: Workflow for experimental validation of antioxidant capacity.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to assess the antioxidant potential of a compound by measuring its oxidation potential.[19][20] A lower oxidation potential indicates a greater ability to donate electrons and act as an antioxidant.

Protocol:

-

Setup:

-

Use a standard three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).

-

Prepare a solution of the test compound in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

-

-

Procedure:

-

Record the cyclic voltammogram by scanning the potential from a non-oxidizing potential to a potential sufficient to oxidize the compound, and then reversing the scan.

-

Record the anodic peak potential (Epa), which corresponds to the oxidation of the compound.

-

-

Interpretation:

-

A lower Epa value for this compound compared to known antioxidants would provide strong evidence of its potent antioxidant capacity. The reversibility of the redox process can also provide insights into the stability of the formed radical.[21]

-

Data Summary and Interpretation

The data obtained from these assays should be tabulated for clear comparison.

| Assay | Parameter | Expected Outcome for an Effective Antioxidant |

| DPPH | IC₅₀ | Low value |

| ABTS | TEAC | High value |

| ORAC | ORAC Value (µmol TE/g) | High value |

| FRAP | FRAP Value (mmol Fe²⁺/g) | High value |

| CV | Oxidation Potential (Epa) | Low value |

A strong correlation between the results of the HAT-based assays (ORAC, DPPH) and the SET-based assays (FRAP, ABTS) would suggest that this compound can act through both mechanisms. A significantly higher activity in the HAT assays would indicate that hydrogen atom donation is the predominant mechanism.

Conclusion

This compound is structurally poised to be an effective antioxidant. The proposed primary mechanism of action is Hydrogen Atom Transfer from the secondary amine, leading to the formation of a resonance-stabilized aminyl radical. A Single Electron Transfer mechanism may also be operative, particularly in polar environments. The comprehensive suite of experimental protocols detailed in this guide provides a robust framework for the empirical validation of its antioxidant properties and the elucidation of its precise mechanism of action. The insights gained from such studies are crucial for the rational design and application of novel antioxidant compounds in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Diphenylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The stability of nitrogen-centered radicals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01656D [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. ultimatetreat.com.au [ultimatetreat.com.au]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. A Simple Electrochemical Method for the Rapid Estimation of Antioxidant Potentials of Some Selected Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 21. Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

An In-Depth Technical Guide to N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the fundamental properties, synthesis, and analytical characterization of this compound, providing both theoretical grounding and practical methodologies.

Introduction

This compound (CAS No. 8863-65-92-0) is a diarylamine compound characterized by the presence of a cyclohexyl and an isopropyl substituent on its two phenyl rings.[1][2] Diarylamines are a significant class of organic compounds utilized in various fields, including medicinal chemistry and materials science. Their rigid structure and electron-donating properties make them prime candidates for applications in organic electronics. Specifically, (4-Cyclohexyl-phenyl)-(4-isopropyl-phenyl)-amine has been identified as a key reagent in the development of organic electroluminescent devices (OLEDs), where it functions within the hole-transporting layer to improve device efficiency and stability.[1] This guide provides a detailed examination of its molecular characteristics, a plausible synthesis protocol, and a robust framework for its analytical validation.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application and handling. These properties dictate its behavior in various chemical and physical processes, including solubility, reactivity, and thermal stability. The key identifiers and predicted properties of this compound are summarized below.

Molecular Structure

The chemical structure of this compound is foundational to its properties and reactivity. It consists of a central secondary amine linking a 4-cyclohexylphenyl group and a 4-isopropylphenyl group.

Caption: Chemical structure of this compound.

Core Properties

The following table summarizes essential quantitative data for the compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₇N | [1] |

| Molecular Weight | 293.45 g/mol | [1] |

| CAS Number | 886365-92-0 | [1][2] |

| Appearance | Pale Beige to Light Beige Solid | [1][3] |

| Boiling Point (Predicted) | 423.5 ± 34.0 °C | [1][3] |

| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [1][3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1][3] |

| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [1][3] |

Section 2: Synthesis Methodology

The synthesis of diarylamines like this compound is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is the premier choice for this transformation due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates.

Principle of Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. The catalytic cycle involves:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The diarylamine product is eliminated from the palladium complex, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands are typically employed. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

Proposed Experimental Protocol

This protocol describes a representative procedure for synthesizing this compound from 4-bromo-1-isopropylbenzene and 4-cyclohexylaniline.

Materials and Reagents:

-

4-bromo-1-isopropylbenzene

-

4-cyclohexylaniline

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon (or Nitrogen) gas supply

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Inert Atmosphere: Seal the flask and purge with argon gas for 10-15 minutes to establish an inert atmosphere.

-

Reagent Addition: Under a positive pressure of argon, add 4-cyclohexylaniline (1.0 mmol), 4-bromo-1-isopropylbenzene (1.2 mmol), and anhydrous toluene (5 mL).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Synthesis and Purification Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control. This multi-faceted approach is standard in both academic and industrial research.[4][5][6]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. The spectrum should show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the methine proton of the isopropyl group (a septet), the methyl protons of the isopropyl group (a doublet), the protons of the cyclohexyl ring, and a broad singlet for the N-H proton.

-

¹³C NMR: This analysis confirms the carbon framework. The spectrum is expected to show unique signals for all 21 carbon atoms, including those in the aromatic rings and the aliphatic cyclohexyl and isopropyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum should exhibit a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight of 293.45. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum should display a characteristic N-H stretching vibration around 3400 cm⁻¹, C-H stretches for aromatic and aliphatic groups just below and above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1500-1600 cm⁻¹ region.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final product. Using a suitable column (e.g., C18) and mobile phase, a single, sharp peak should be observed, indicating the absence of significant impurities. The purity can be quantified by integrating the peak area.

Characterization Workflow

This diagram illustrates the logical flow for the comprehensive characterization of the synthesized product.

Caption: Standard workflow for the analytical characterization of the final product.

References

- 1. This compound | 886365-92-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Industrial Potential of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-cyclohexylphenyl)-4-isopropylbenzenamine is a substituted p-phenylenediamine (PPD), a class of molecules renowned for their potent antioxidant and antiozonant properties.[1][2] While specific data on this particular derivative is limited, its structural features—a diarylamine core with bulky cyclohexyl and isopropyl substitutions—strongly indicate its high potential for industrial applications, primarily as a high-performance antidegradant for elastomers and polymers. This guide synthesizes information from analogous PPDs to project the compound's performance characteristics, mechanisms of action, and key applications. The bulky alkyl groups are anticipated to enhance its persistence, solubility in organic media, and reduce volatility and staining, making it a prime candidate for demanding applications where long-term stability is critical.

Introduction: Understanding the Molecule

This compound belongs to the family of N,N'-disubstituted p-phenylenediamines.[2] This class of chemicals is a cornerstone of the rubber and polymer industries, valued for its ability to protect materials from degradation caused by oxidation and ozone exposure.[3] The core structure, a p-phenylenediamine, is an efficient radical scavenger and ozone reactant. The specific substituents—a cyclohexyl group on one phenyl ring and an isopropyl group on the other—are critical to its function, influencing its physical properties and performance.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Significance in Application |

| Molecular Formula | C21H27N[4] | Influences molecular weight and stoichiometry. |

| Molecular Weight | 293.45 g/mol [4] | Low enough for good mobility within a polymer matrix. |

| Boiling Point | 423.5±34.0 °C[4][5] | High boiling point suggests low volatility, crucial for high-temperature applications and long service life. |

| Density | 1.023±0.06 g/cm3 [4][5] | Similar to many common polymers, aiding in uniform dispersion. |

| Form | Solid[4][6] | Allows for handling as a powder or pellet for compounding. |

| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly)[4][5] | Indicates good compatibility with non-polar polymer matrices like natural rubber, SBR, and NBR. |

Causality: The bulky, non-polar cyclohexyl and isopropyl groups are expected to decrease water solubility while increasing its solubility in the hydrocarbon matrix of rubber and plastics. This is essential for the molecule to be molecularly dispersed and mobile within the host material, which is a prerequisite for effective protection. Furthermore, the high molecular weight compared to simpler PPDs like IPPD reduces volatility, preventing its loss from the material during high-temperature processing or service.[7]

Core Protective Mechanisms

The primary industrial value of this compound stems from its dual functionality as both an antioxidant and an antiozonant. Efficient antidegradants must fulfill both roles to provide comprehensive protection.[8][9]

Antioxidant Action: Radical Scavenging

Oxidative degradation in polymers is a free-radical chain reaction initiated by heat, light, or mechanical stress. The diarylamine structure is a highly effective hydrogen atom donor.

Mechanism:

-

Initiation: A polymer radical (R•) or peroxy radical (ROO•) is formed.

-

Propagation: The amine group (-NH-) of the PPD donates its hydrogen atom to the radical, neutralizing it.

-

Termination: This reaction forms a stable, resonance-delocalized aminyl radical from the PPD, which is far less reactive than the initial polymer radicals and effectively terminates the degradation chain.

Efficient antioxidants are characterized by a low N-H bond dissociation enthalpy (BDE), making hydrogen donation thermodynamically favorable. PPDs typically have N-H BDEs around 80 kcal/mol, enabling them to effectively quench polymer radicals.[8][9]

Caption: Radical scavenging mechanism of a PPD antioxidant.

Antiozonant Action: A Multi-Faceted Defense

Ozone (O3) aggressively attacks the carbon-carbon double bonds in unsaturated elastomers (like natural rubber, SBR, NBR), leading to rapid cracking and failure. PPDs provide protection through several mechanisms that operate concurrently.[10][11]

-

Kinetic Scavenging: PPDs are significantly more reactive with ozone than the rubber itself—ozonation rates for PPDs can be 50 to 150 times faster than for olefins.[8] The PPD migrates (blooms) to the rubber surface and reacts with atmospheric ozone, consuming it before it can reach the polymer backbone.[11][12]

-

Protective Film Formation: The reaction products of the PPD and ozone form a microscopic, flexible film on the rubber's surface. This film acts as a physical barrier, shielding the underlying polymer from further ozone attack.[10][12] The bulky nature of the cyclohexyl and isopropyl groups on this compound would likely contribute to a more robust and less permeable film compared to smaller PPDs.

-

Relinking: Some theories suggest that PPDs can react with the ozonized rubber intermediates, preventing chain scission or helping to recombine severed polymer chains.[10]

Recent studies using density functional theory have elucidated that the initial ozone attack may occur on the PPD's aromatic ring rather than the nitrogen atoms, leading to hydroxylated intermediates that ultimately form quinone structures.[11][12] This highlights the complexity of the protective mechanism.

Potential Industrial Applications

The unique structural attributes of this compound make it a versatile candidate for several demanding industrial sectors.

Primary Application: Rubber and Elastomer Stabilization

This is the most direct and significant potential application. Substituted PPDs are indispensable additives in the rubber industry, particularly for tire manufacturing.[1][2][13]

-

Target Products: Tire sidewalls and treads, conveyor belts, hoses, seals, and gaskets made from natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).

-

Key Advantages:

-

High Persistence: The large molecular size and low predicted volatility prevent the additive from leaching or evaporating over time, ensuring long-term protection against flex cracking and ozone degradation.

-

Excellent Solubility: The alkyl groups ensure good compatibility with the non-polar rubber matrix, preventing bloom-out (excessive surface migration) while maintaining sufficient mobility to reach the surface for ozone protection.

-

Anti-Fatigue Properties: PPDs are known to be excellent anti-flex cracking agents, a critical requirement for dynamic applications like tires.[3]

-

Secondary Application: Lubricants and Fuels

Diarylamines are widely used as antioxidants in lubricating oils, greases, and fuels to prevent oxidative breakdown at high temperatures.

-

Target Products: Engine oils, hydraulic fluids, turbine oils, and biodiesel.

-

Mechanism: In this context, the PPD functions as a radical scavenger, inhibiting the formation of sludge, varnish, and acidic byproducts that degrade lubricant performance and damage machinery.

-

Key Advantages:

-

Thermal Stability: The robust aromatic structure can withstand high operating temperatures.

-

Solubility in Hydrocarbons: The cyclohexyl and isopropyl groups ensure it remains dissolved in the base oil.

-

Tertiary Application: Polymer and Plastic Stabilization

While less common than in rubber, PPDs can be used to stabilize certain plastics, particularly those susceptible to oxidative degradation.

-

Target Products: Polyamides, polyurethanes, and other engineering plastics.

-

Key Advantages:

-

Melt Processing Stability: Can protect the polymer from degradation during high-temperature extrusion and molding processes.

-

Color: As a substituted PPD, it may be less staining than some other amine antioxidants, although testing would be required to confirm this.

-

Experimental Evaluation Protocols

To validate the efficacy of this compound, a series of standardized tests must be performed.

Protocol: Evaluation in a Rubber Formulation

This workflow outlines the steps to compound, cure, and test the antidegradant in a representative rubber compound.

Step 1: Compounding

-

Objective: To uniformly disperse the PPD and other ingredients into the rubber matrix.

-

Procedure:

-

Select a base elastomer (e.g., SBR 1502).

-

On a two-roll mill or in a Banbury mixer, add ingredients in a standard order: elastomer, zinc oxide, stearic acid, this compound (e.g., at 2 parts per hundred rubber - phr), carbon black, processing oils.

-

Finally, add the curative package (sulfur and accelerators) at a lower temperature to prevent premature vulcanization (scorching).

-

Step 2: Curing (Vulcanization)

-

Objective: To cross-link the polymer chains and form a durable thermoset material.

-

Procedure:

-

Determine the optimal cure time (t90) using a moving die rheometer (MDR).

-

Press-cure sheets of the compounded rubber in a heated mold at a specified temperature (e.g., 160°C) and pressure for the determined t90.

-

Step 3: Performance Testing

-

Objective: To measure the material's resistance to degradation.

-

Procedure:

-

Ozone Resistance: Expose statically or dynamically strained samples in an ozone test chamber according to ASTM D1149 or D3395.[14] Periodically inspect for cracks.

-

Heat Aging: Age samples in a hot air oven (ASTM D573) for various durations (e.g., 24, 48, 72 hours at 100°C).

-

Mechanical Properties: Measure tensile strength, elongation at break, and modulus before and after aging to quantify the retention of physical properties.

-

Caption: Workflow for evaluating a rubber antidegradant.

Synthesis and Manufacturing Considerations

The industrial viability of any chemical depends on an efficient and scalable synthesis route. For N,N'-disubstituted p-phenylenediamines, common manufacturing methods involve the condensation of aromatic amines with other compounds.

A plausible synthesis route for this compound could involve the reductive alkylation or condensation of p-aminodiphenylamine precursors, or the reaction of 4-cyclohexylaniline with 4-isopropylaniline derivatives under catalytic conditions.[15][16][17] Key considerations for industrial production include:

-

Raw Material Cost and Availability: The accessibility of substituted anilines is a primary cost driver.

-

Catalyst Efficiency: Identifying a high-yield, reusable catalyst is crucial for economic viability.

-

Process Safety: Amine chemistry often involves high temperatures and pressures, requiring robust engineering controls.

-

Purity: The final product must be purified to remove unreacted starting materials or catalytic residues that could negatively impact performance.

Future Outlook and Research Directions

While this compound shows significant promise based on its structure, further research is required.

-

Performance Benchmarking: Its efficacy should be directly compared to industry-standard antidegradants like 6PPD and IPPD in various rubber formulations.

-

Toxicology and Environmental Impact: A critical area of modern chemical development is environmental safety. PPDs as a class have come under scrutiny for the toxicity of their environmental transformation products, such as 6PPD-quinone.[13][18] A full toxicological profile of this compound and its ozonated derivatives would be essential before commercialization.

-

Synergistic Blends: Investigating its performance in combination with other stabilizers, such as hindered phenols or waxes, could reveal synergistic effects that enhance overall material durability.[10]

References

- 1. Occurrence of substituted p-phenylenediamine antioxidants in consumer products - American Chemical Society [acs.digitellinc.com]

- 2. p-Phenylenediamines and p-phenylenediamine quinone derivatives in rubber consumer products and typical urban dust: Sources, transformation profiles, and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry [scirp.org]

- 4. This compound | 886365-92-0 [amp.chemicalbook.com]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. (4-Cyclohexyl-phenyl)-(4-isopropyl-phenyl)-amine [cymitquimica.com]

- 7. N-isopropyl-N'-phenyl-p-phenylenediamine | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rct [rct.kglmeridian.com]

- 9. rct [rct.kglmeridian.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. store.astm.org [store.astm.org]

- 15. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]

- 16. CN106608827A - Preparation method for aryl substituted p-phenylenediamine substance - Google Patents [patents.google.com]

- 17. US3510518A - Preparation of n,n-diaryl-p-phenylenediamines - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Health and Safety of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. N-(4-cyclohexylphenyl)-4-isopropylbenzenamine (CAS No. 886365-92-0) is a research chemical with limited publicly available toxicological data. Therefore, this guide employs a precautionary approach based on structure-activity relationships (SAR) with related chemical classes. This compound must be treated as hazardous until proven otherwise through certified toxicological evaluation.

Section 1: Executive Summary and Core Principles

This compound is a diarylamine derivative used in specialized research, such as for organic electroluminescent devices. The absence of a comprehensive safety profile in public databases necessitates a rigorous, science-led approach to risk assessment. This guide is structured not as a standard Safety Data Sheet (SDS), but as a decision-making framework for professionals handling this or similarly uncharacterized molecules. Our core principle is to infer potential hazards from its structural components—the secondary aromatic amine (diarylamine) core, the cyclohexylphenyl moiety, and the isopropylphenyl (cumyl) moiety—and to establish handling protocols that mitigate these predicted risks.

Section 2: Molecular Identity and Physicochemical Properties

A thorough understanding of the molecule's physical nature is the foundation of safe handling.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 886365-92-0 | [1] |

| Molecular Formula | C₂₁H₂₇N | [1] |

| Molecular Weight | 293.45 g/mol | [1] |

| Physical Form | Solid, Pale Beige to Light Beige | [2] |

| Melting Point | 53 - 56 °C | [3] |

| Boiling Point (Predicted) | 423.5 ± 34.0 °C | [1] |

| Density (Predicted) | 1.023 ± 0.06 g/cm³ | [1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [2] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature; or -20°C Freezer, under inert atmosphere. |[2][3] |

Section 3: Predictive Hazard Assessment via Structure-Activity Relationship (SAR)

Given the lack of specific toxicological data, a predictive assessment based on the molecule's constituent parts is the most responsible scientific approach.[4]

The Diarylamine Core

The diarylamine (secondary aromatic amine) structure is a well-known toxicophore.

-

General Toxicity: Aromatic amines as a class are recognized for a range of toxic effects, including carcinogenicity, mutagenicity, and hemotoxicity.[4] The key reaction often responsible for biological activity is N-oxidation to aryl-N-hydroxylamines, which are reactive metabolites.[5]

-

Diphenylamine (CAS 122-39-4) as a Surrogate: Diphenylamine, the simplest diarylamine, is classified as acutely toxic (Category 3), a specific target organ toxicant (repeated exposure, Category 2), and highly toxic to aquatic life.[3] It is known to cause irritation, and prolonged exposure can lead to kidney, bladder, and liver damage.[6][7]

-

Carcinogenicity Concern: While many aromatic amines are potent carcinogens, the evidence for diphenylamine itself is less clear.[4][8] However, some diarylamines like N-Phenyl-2-naphthylamine have been studied for their potential to metabolize into known carcinogens (e.g., 2-naphthylamine).[1][9] It is prudent to assume that any novel diarylamine could pose a long-term carcinogenic risk.

The Isopropylphenyl (Cumyl) Moiety

-

Metabolism and Toxicity of Cumene (CAS 98-82-8): The isopropylphenyl group is structurally related to cumene. Cumene is readily absorbed and metabolized, primarily via side-chain oxidation.[10] It is classified as "reasonably anticipated to be a human carcinogen" based on animal studies showing tumors in the lung, liver, and kidney.[11] Acute exposure can cause central nervous system depression.[12] The metabolism of cumene can generate reactive intermediates that could potentially cause DNA damage.[11]

The Cyclohexylphenyl Moiety

-

Toxicity of Cyclohexylbenzene (CAS 827-52-1): This moiety is generally considered to have low to moderate acute toxicity.[13] The primary hazards are mild irritation and, at high concentrations, potential central nervous system depression.[13] It is not classified as a skin/eye irritant, sensitizer, mutagen, or carcinogen under GHS.[14][15] However, it is classified as an Aspiration Hazard (Category 1) and is very toxic to aquatic organisms.[16][17]

Predicted Hazard Profile Summary

Based on the SAR analysis, this compound should be presumed to possess the following hazards until proven otherwise:

-

Acute Toxicity (Oral, Dermal, Inhalation): Potentially harmful to toxic.

-

Skin Corrosion/Irritation: Likely to be a skin irritant.

-

Eye Damage/Irritation: Likely to be a serious eye irritant.

-

Skin Sensitization: Aromatic amines are frequently skin sensitizers.

-

Carcinogenicity/Mutagenicity: Potential long-term hazard due to the aromatic amine structure and the cumene moiety.

-

Specific Target Organ Toxicity (Repeated Exposure): Potential for effects on the kidney, liver, and bladder.[6][7]

-

Aspiration Hazard: Unlikely in its solid form, but solutions may pose a risk.

-

Hazard to the Aquatic Environment: Likely to be toxic or very toxic to aquatic life.[6][16]

Table 2: Comparative GHS Hazard Data of Structurally Related Compounds

| Compound | CAS Number | GHS Pictograms | Hazard Statements |

|---|---|---|---|

| Diphenylamine | 122-39-4 | GHS06, GHS08, GHS09 | H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) |

| Cumene | 98-82-8 | GHS02, GHS07, GHS08, GHS09 | H226 (Flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life with long lasting effects) |

| Cyclohexylbenzene | 827-52-1 | GHS08, GHS09 | H304 (May be fatal if swallowed and enters airways), H410 (Very toxic to aquatic life with long lasting effects) |

Section 4: Risk Management and Safe Handling Protocols

The cornerstone of working with uncharacterized compounds is a multi-layered safety approach that assumes a high degree of hazard.[18][19]

Diagram 2: Risk Assessment Workflow for Uncharacterized Compounds

Workflow for safely managing compounds with unknown toxicological data.

Engineering Controls

-

Primary Containment: All manipulations of solid this compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

High Potency Operations: For procedures involving significant aerosolization risk or handling of larger quantities (>1g), the use of a glove box or a powder containment hood should be considered.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling solutions that could splash.

-

Hand Protection: Double-gloving with nitrile gloves is recommended. Check manufacturer compatibility charts for the specific solvents being used. Change gloves immediately if contamination is suspected and always before leaving the work area.

-

Body Protection: A flame-resistant laboratory coat with long sleeves and a secure (snapped) front is required.

-

Respiratory Protection: Not required if all work is conducted within a certified fume hood. A NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary for spill cleanup outside of a hood.

Administrative Controls & Work Practices

-

Designated Area: Clearly mark the area within the fume hood where the compound is being handled.

-

Standard Operating Procedure (SOP): A detailed, written SOP must be developed and approved before work begins. This SOP should cover weighing, dissolution, reaction setup, workup, and decontamination procedures.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

-

Decontamination: At the end of each procedure, decontaminate all surfaces (fume hood sash, work surface, etc.) and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[19]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.

-

Spill Response:

-

Inside Fume Hood: Contain the spill. Absorb liquids with an inert material (e.g., vermiculite, sand). Carefully sweep up solid material. Place all contaminated materials into a sealed, labeled hazardous waste container. Decontaminate the area.

-

Outside Fume Hood: Evacuate the immediate area. Alert others and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a significant spill without proper training and respiratory protection.

-

Section 6: Potential Metabolic Pathways and Toxicological Implications

For drug development professionals, understanding potential metabolism is key to predicting toxicity. The diarylamine structure is subject to several metabolic transformations.

Diagram 3: Hypothesized Metabolic Pathways

Potential metabolic activation and detoxification pathways for the title compound.

-

N-Oxidation: The primary metabolic activation pathway for many aromatic amines is N-oxidation by cytochrome P450 enzymes, leading to the formation of N-hydroxy-diarylamines.[5] These intermediates can be further activated (e.g., by sulfation or acetylation) to form highly reactive nitrenium ions, which are capable of forming covalent adducts with DNA and proteins, a key initiating event in chemical carcinogenesis.[20]

-

Aromatic Ring Hydroxylation: The phenyl rings can undergo hydroxylation at various positions, typically followed by Phase II conjugation (e.g., glucuronidation) to facilitate excretion.[21] This is generally a detoxification pathway.

-

Alkyl Group Oxidation: The isopropyl group is susceptible to oxidation, similar to cumene metabolism, which can lead to metabolites like 2-phenyl-2-propanol derivatives.[22] While this can be a detoxification route, some metabolic intermediates of cumene are implicated in its carcinogenicity.[11]

The balance between these activation and detoxification pathways determines the ultimate toxic potential of the molecule.

Section 7: Conclusion and Recommendations

This compound is a compound that demands a high level of caution due to the absence of specific safety data. By applying a structure-activity relationship analysis, we can predict a hazard profile that includes acute toxicity, skin and eye irritation, sensitization, potential target organ damage (kidney, liver), and a plausible long-term carcinogenic risk. All personnel must adhere to stringent safety protocols, including the mandatory use of engineering controls and appropriate PPE. Any deviation from these protocols introduces an unacceptable level of risk. It is strongly recommended that any organization planning to use this chemical on a larger scale first commission a foundational battery of toxicological tests (e.g., Ames test for mutagenicity, in-vitro cytotoxicity) to better characterize its hazard profile.

References

- 1. NTP Toxicology and Carcinogenesis Studies of N-Phenyl-2-naphthylamine (CAS No. 135-88-6) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. nj.gov [nj.gov]

- 8. 949. Diphenylamine (addendum) (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]

- 9. N-Phenyl-2-naphthylamine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 10. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. chemcess.com [chemcess.com]

- 13. Page loading... [guidechem.com]

- 14. carlroth.com [carlroth.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. benchchem.com [benchchem.com]

- 19. twu.edu [twu.edu]

- 20. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Thermal Stability of N-(4-cyclohexylphenyl)-4-isopropylbenzenamine

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Thermal Stability Analysis

In the landscape of pharmaceutical development and material science, a comprehensive understanding of a compound's thermal stability is not merely a regulatory checkpoint but a fundamental pillar of product quality, safety, and efficacy. For N-(4-cyclohexylphenyl)-4-isopropylbenzenamine, a substituted diphenylamine derivative with potential applications as an antioxidant or intermediate, this understanding is critical. As of the writing of this guide, specific, publicly available thermogravimetric or calorimetric data for this precise molecule is limited. Therefore, this document adopts the perspective of a Senior Application Scientist, providing a robust, field-proven framework for conducting a thorough thermal stability analysis. It is designed to empower researchers to generate high-quality, reproducible data and to interpret it with scientific rigor.

This guide eschews a rigid, templated format in favor of a logical, causality-driven narrative. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, ensuring that the described protocols are self-validating systems. Every claim and procedural standard herein is grounded in authoritative references, providing a direct line of sight to the foundational principles of thermal analysis and regulatory expectations.

The Imperative of Thermal Stability in the Compound's Lifecycle

This compound, as a substituted aromatic amine, belongs to a class of compounds often utilized for their antioxidant properties.[1][2] Such applications inherently expose the molecule to thermal stress during manufacturing, formulation, storage, and even end-use. A priori knowledge of its thermal stability is paramount for several key reasons:

-

Shelf-life Prediction and Storage Conditions: The primary goal of stability testing is to establish a re-test period or shelf life and to recommend storage conditions.[3] Thermal degradation is a key factor that can lead to a loss of potency and the generation of impurities.

-

Forced Degradation Studies: As mandated by regulatory bodies like the ICH, forced degradation studies are essential to understand the degradation pathways of a drug substance. Thermal stress is a critical component of these studies, helping to develop and validate stability-indicating analytical methods.

-

Manufacturing Process Control: Many chemical syntheses and formulation processes involve heating steps. Knowing the decomposition temperature of this compound is crucial to prevent degradation and ensure the quality of the final product.

-

Safety and Hazard Assessment: Uncontrolled thermal decomposition can sometimes lead to exothermic events or the release of toxic gases. A thorough thermal analysis provides critical data for a comprehensive safety assessment.

Core Methodologies for Assessing Thermal Stability

The cornerstone of any thermal stability investigation lies in two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] When coupled with evolved gas analysis techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), a comprehensive picture of the compound's thermal behavior can be elucidated.[5][6]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] This technique is indispensable for determining the temperature at which a material begins to degrade.

This protocol is designed in accordance with the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[1][7]

Objective: To determine the onset of thermal decomposition and the residual mass of this compound under an inert atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer capable of a heating rate of at least 10 °C/min and a temperature range up to 600 °C.

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina is recommended).

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the intersection of the baseline with the tangent of the mass loss curve at the point of maximum slope.

-

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and decomposition, which can be endothermic or exothermic.

Objective: To determine the melting point and to detect any exothermic decomposition events of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks, which may correspond to melting.

-

Identify exothermic peaks, which may indicate decomposition or other energetic events.

-

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for reproducibility and data integrity.

Caption: Workflow for the thermal analysis of this compound.

Hypothetical Data and Interpretation

In the absence of published data, we can construct a hypothetical data set based on the known behavior of similar substituted diphenylamines and aromatic amines.[9][10] This serves as a template for what researchers might expect to observe.

TGA and DSC Data Summary

| Parameter | Technique | Hypothetical Value | Interpretation |

| Melting Point (Tm) | DSC | 110 - 120 °C | A sharp endothermic peak indicating a crystalline solid. |